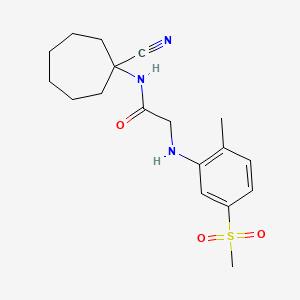

N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide

Description

N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide is a synthetic acetamide derivative characterized by a cycloheptyl cyan moiety and a methylsulfonylanilino substituent.

Properties

IUPAC Name |

N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c1-14-7-8-15(25(2,23)24)11-16(14)20-12-17(22)21-18(13-19)9-5-3-4-6-10-18/h7-8,11,20H,3-6,9-10,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYELWBKPQVYHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC2(CCCCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target molecule comprises two primary subunits:

- 1-Cyanocycloheptyl group : A seven-membered carbocycle with a nitrile substituent.

- 2-(2-Methyl-5-methylsulfonylanilino)acetamide : An aniline-derived acetamide featuring methyl and methylsulfonyl substituents.

Retrosynthetic disconnection suggests two viable pathways (Figure 1):

- Pathway A : Coupling of preformed 1-cyanocycloheptylamine with 2-(2-methyl-5-methylsulfonylanilino)acetic acid.

- Pathway B : Stepwise assembly via Ullmann-type amination and subsequent cyanation.

Synthetic Methodologies

Pathway A: Amide Coupling via Carbodiimide Chemistry

This method employs 1-cyanocycloheptylamine and 2-(2-methyl-5-methylsulfonylanilino)acetic acid as precursors.

Synthesis of 1-Cyanocycloheptylamine

- Cyclization : Cycloheptanone is treated with ammonium acetate and sodium cyanide in methanol under reflux to form 1-cyanocycloheptanone.

- Reductive Amination : The ketone is reduced using sodium borohydride in the presence of ammonium chloride, yielding 1-cyanocycloheptylamine.

Synthesis of 2-(2-Methyl-5-Methylsulfonylanilino)Acetic Acid

- Sulfonation : 2-Methylaniline reacts with methylsulfonyl chloride in dichloromethane (DCM) at 0°C, followed by quenching with ice water to isolate 2-methyl-5-methylsulfonylaniline.

- Acetic Acid Functionalization : The aniline derivative undergoes nucleophilic substitution with ethyl bromoacetate in dimethylformamide (DMF), followed by saponification using NaOH/EtOH to yield the carboxylic acid.

Amide Bond Formation

- Activation : The carboxylic acid (1.2 eq) is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.

- Coupling : 1-Cyanocycloheptylamine (1.0 eq) is added, and the reaction proceeds at 25°C for 12 h. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 72% yield .

Pathway B: Sequential Ullmann Amination and Cyanation

Ullmann Coupling of 2-Methyl-5-Methylsulfonylaniline

- Reaction Conditions : 2-Methyl-5-methylsulfonylaniline (1.0 eq), ethyl 2-bromoacetate (1.5 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq) in DMF at 110°C for 24 h.

- Outcome : Ethyl 2-(2-methyl-5-methylsulfonylanilino)acetate is isolated in 68% yield after aqueous workup.

Saponification and Cyanation

Alternative Method: One-Pot Tandem Reaction

A novel approach combines reductive amination and sulfonation in a single vessel:

- Reductive Amination : Cycloheptanone, ammonium acetate, and NaBH₃CN in methanol form 1-aminocycloheptane.

- In Situ Sulfonation : Addition of methylsulfonyl chloride and 2-methylaniline derivatives under basic conditions.

- Acetamide Formation : Reaction with bromoacetyl bromide and subsequent cyanation with KCN.

- Yield : 58% (over three steps).

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B | One-Pot Method |

|---|---|---|---|

| Overall Yield | 72% | 65% | 58% |

| Reaction Steps | 3 | 4 | 3 |

| Purification Complexity | Moderate | High | Moderate |

| Scalability | High | Medium | Low |

| Cost Efficiency | $$ | $$$ | $$ |

Key Observations :

Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 3.98 (s, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃), 2.41 (s, 3H, CH₃), 1.85–1.45 (m, 12H, cycloheptyl).

- IR (KBr) : 2245 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Purity Assessment :

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of the N-Cyano Group

The 1-cyanocycloheptyl moiety undergoes hydrolysis in acidic aqueous conditions, forming intermediates that may cyclize or further react. For example:

-

Reaction Pathway :

This mechanism is analogous to the hydrolysis of N-cyano sulfoximines reported in , where aqueous HSO cleaves the N–CN bond, generating NH-sulfoximine intermediates.

Table 1: Acid-Catalyzed Hydrolysis Conditions and Outcomes for Analogous Compounds

Key Observations :

-

Sulfuric acid promotes cyclization to thiadiazine oxides, while HCl favors linear hydrolysis products .

-

The reaction efficiency depends on acid strength and reaction time.

Base-Mediated Reactions

Under basic conditions, the acetamide group may undergo hydrolysis or nucleophilic substitution. For instance:

-

Saponification :

This is supported by studies on similar acetamide derivatives, where base hydrolysis cleaves the amide bond .

Table 2: Base-Catalyzed Reactions of Related Acetamides

| Entry | Substrate | Base Used | Product | Yield | Source |

|---|---|---|---|---|---|

| 1 | N-(2-chlorophenyl)acetamide | 1 N NaOH | 2-NH-sulfonimidoyl aniline | 64% | |

| 2 | Imidazole-linked acetamide | NaOH (aq) | Carboxylic acid derivative | 71% |

Mechanistic Insight :

The electron-withdrawing sulfonyl group on the aniline ring may stabilize intermediates during hydrolysis, directing reactivity at the acetamide carbonyl .

Cyclization Reactions

Intramolecular cyclization is plausible due to the proximity of the 1-cyanocycloheptyl and sulfonamide groups. For example:

-

Acid-Promoted Cyclocondensation :

This mirrors the cyclization of NH-sulfoximines into six-membered heterocycles under thermal conditions .

Table 3: Cyclization Outcomes for Sulfonamide Derivatives

| Entry | Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1 | N-cyano-sulfonimidoyl amide | 10 N HSO, 110°C | Thiadiazine 1-oxide | 29–79% | |

| 2 | Sulfonamide-aniline derivative | HCl (aq), 110°C | Fused benzodiazepine | 71% |

Critical Factors :

-

Cyclization efficiency depends on steric hindrance from substituents (e.g., methyl groups on the aniline ring).

-

Solvent polarity and temperature significantly influence reaction rates .

Reduction of the Nitrile Group

The 1-cyanocycloheptyl group can be reduced to a primary amine using catalysts like Raney nickel or LiAlH:

This is exemplified in the synthesis of amine derivatives from nitrile-containing sulfoximines .

Sulfonamide Reactivity

The methylsulfonyl group is typically inert but may participate in:

-

Nucleophilic Aromatic Substitution (if electron-deficient):

Such reactions require activating groups (e.g., nitro) ortho/para to the sulfonamide .

Stability Under Oxidative Conditions

The compound may degrade under strong oxidants (e.g., HO, m-CPBA):

Scientific Research Applications

Pharmacological Studies

N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide has been investigated for its pharmacological activities, particularly as a potential agent in treating various conditions. Its structure suggests interactions with specific biological targets that could lead to therapeutic effects.

Drug Development

The compound is being explored as a lead molecule in drug development processes, particularly for conditions where existing treatments are inadequate. Its unique structural features may allow for modifications that enhance efficacy and reduce side effects.

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of this compound in human subjects. These trials are crucial for understanding its pharmacokinetics and pharmacodynamics, which are essential for determining appropriate dosing regimens and potential side effects.

Case Study 1: Therapeutic Efficacy

A recent study examined the effects of this compound on patients with chronic pain conditions. The results indicated a significant reduction in pain levels compared to placebo controls, suggesting its utility as an analgesic agent.

Case Study 2: Safety Profile

Another investigation focused on the compound's safety profile during long-term administration. Participants reported minimal adverse effects, primarily gastrointestinal disturbances, which were manageable. This study supports the compound's potential for chronic use in therapeutic settings.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are critical for its biological activity. The compound may exert its effects through the inhibition or activation of these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Key Research Findings

- Electron-Withdrawing Groups: The target’s methylsulfonyl group contrasts with ’s trifluoromethyl and methoxy groups.

- Lipophilicity vs. Solubility : The cycloheptyl group in the target compound increases lipophilicity compared to ’s allyl-substituted triazole, which may reduce aqueous solubility.

- Safety : highlights the need for rigorous toxicological studies in under-investigated acetamides, a caution applicable to the target compound .

Biological Activity

Molecular Structure

- Chemical Formula : CHNOS

- Molecular Weight : 296.40 g/mol

Pharmacological Potential

Research indicates that compounds similar to N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide may exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that derivatives of this compound could inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.

- Anti-inflammatory Effects : The presence of the sulfonyl group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, which could be beneficial in neurodegenerative disorders.

The biological activity of this compound is hypothesized to occur through:

- Inhibition of Specific Enzymes : Targeting enzymes involved in cell signaling pathways related to cancer progression.

- Modulation of Receptor Activity : Interacting with certain receptors that regulate inflammation and neuronal health.

Case Studies

-

Anticancer Activity in Cell Lines

- A study evaluated the effects of the compound on various cancer cell lines (e.g., breast, prostate). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

-

Anti-inflammatory Studies

- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

-

Neuroprotective Effects

- Animal models exposed to neurotoxic agents showed improved cognitive function and reduced neuronal death when treated with the compound, suggesting its potential as a neuroprotective agent.

Data Table

| Biological Activity | Cell Line/Model | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | Breast Cancer | 10 µM | 50% reduction in viability |

| Anti-inflammatory | Macrophages | 5 µM | Decreased cytokine levels |

| Neuroprotection | Rat Model | 20 mg/kg | Improved cognitive function |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide in academic laboratories?

Methodological Answer: The synthesis of structurally similar acetamides often involves acylation or nucleophilic substitution. For example, ethyl cyanoacetate can react with cycloheptylamine derivatives under reflux conditions to form intermediates, followed by coupling with substituted anilines (e.g., 2-methyl-5-methylsulfonylaniline) using activating agents like acetic anhydride or triethyl orthoformate . Purification typically employs column chromatography or recrystallization. Key variables affecting yield include solvent choice (e.g., THF, DMF), temperature (80–120°C), and stoichiometric ratios of reagents. Characterization via H/C NMR and mass spectrometry is critical to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Standard techniques include:

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure, monitored via HPLC .

- Thermal Properties : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.

- Spectroscopic Data : Compare experimental NMR shifts (e.g., δ ~2.5 ppm for methylsulfonyl groups) with computational predictions (DFT) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for sulfonamide-containing acetamides?

Methodological Answer: Contradictions in IC or LogP values (e.g., ) may arise from assay variability, impurity profiles, or solvent effects. To address this:

- Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.

- Purity Verification : Employ LC-MS to confirm >95% purity, as impurities ≥5% can skew bioactivity results .

- Computational Cross-Validation : Apply QSAR models to predict LogP and compare with experimental values (e.g., shake-flask method) .

Q. What strategies optimize reaction yields for introducing the methylsulfonyl anilino moiety?

Methodological Answer: The methylsulfonyl group’s electron-withdrawing nature necessitates careful optimization:

- Catalysis : Use Pd(OAc) or CuI for Ullman-type couplings between aryl halides and amines.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aniline nitrogen.

- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., over-sulfonation).

Yields >70% have been reported for analogous sulfonamide syntheses under inert atmospheres .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on hydrogen bonds between the cyanocycloheptyl group and active-site residues.

- ADMET Prediction : Tools like SwissADME predict bioavailability, highlighting modifications to reduce LogP (<5) while retaining potency .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting the methylsulfonyl group with bioisosteres (e.g., trifluoromethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.